BenchChemオンラインストアへようこそ!

7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Lipophilicity LogP Physicochemical Property

7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-32-7) is a heterocyclic sulfonamide with the molecular formula C₁₀H₁₂BrN₃O₂S₂ and a molecular weight of approximately 350.25 g/mol. The compound features a 2,1,3-benzothiadiazole (BTD) core, an electron-deficient heterocycle recognized for its utility in fluorescent probe design and optoelectronic materials, substituted at the 4-position with an N,N-diethylsulfonamide group and at the 7-position with a bromine atom.

Molecular Formula C10H12BrN3O2S2
Molecular Weight 350.25
CAS No. 123708-32-7
Cat. No. B2790027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide
CAS123708-32-7
Molecular FormulaC10H12BrN3O2S2
Molecular Weight350.25
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C2=NSN=C12)Br
InChIInChI=1S/C10H12BrN3O2S2/c1-3-14(4-2)18(15,16)8-6-5-7(11)9-10(8)13-17-12-9/h5-6H,3-4H2,1-2H3
InChIKeyJASXQPDCSVHDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-32-7): Core Structural Identity and Scientific Procurement Context


7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-32-7) is a heterocyclic sulfonamide with the molecular formula C₁₀H₁₂BrN₃O₂S₂ and a molecular weight of approximately 350.25 g/mol . The compound features a 2,1,3-benzothiadiazole (BTD) core, an electron-deficient heterocycle recognized for its utility in fluorescent probe design and optoelectronic materials, substituted at the 4-position with an N,N-diethylsulfonamide group and at the 7-position with a bromine atom [1].

Why 7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide Cannot Be Replaced by Common Benzothiadiazole Analogs


Generic substitution among benzothiadiazole sulfonamides is precluded by the decisive influence of substitution pattern on both synthetic and physicochemical properties. The 7-bromo substituent serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling modular diversification into π-extended architectures that are inaccessible from the non-halogenated parent compound N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-42-9) [1]. Furthermore, regiochemistry matters: the 4-sulfonamide isomer possesses distinct electronic and steric properties relative to the 5-sulfonamide regioisomer (CAS 123708-35-0), a differentiation that governs molecular recognition in target-binding applications such as carbonic anhydrase inhibition [2]. The N,N-diethylsulfonamide substituent further distinguishes this compound from the primary sulfonamide analog 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide (CAS 41512-11-2) by altering solubility, LogP, and hydrogen-bond donor capacity .

Quantitative Differentiation Evidence: 7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide vs. Closest Analogs


LogP Shift from Bromine Substitution: 7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide vs. Non-Brominated Parent

The introduction of bromine at the 7-position markedly increases calculated lipophilicity relative to the non-brominated analog N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-42-9). The target compound exhibits a LogP of 3.21, compared with 2.80 for the non-halogenated parent . This ΔLogP of +0.41 represents a substantial shift for scaffold-matched analogs and translates into measurably different chromatographic retention and predicted membrane permeability.

Lipophilicity LogP Physicochemical Property Drug-likeness

Synthetic Diversification Capacity: 7-Bromo Handle Enables Cross-Coupling Chemistry Absent from Non-Halogenated Analog

The bromine atom at the 7-position serves as a functionalizable site for transition-metal-catalyzed cross-coupling reactions. The benzothiadiazole scaffold has been extensively employed in Pd-catalyzed C–C cross-coupling chemistry; 4,7-dibromo-2,1,3-benzothiadiazole can be functionalized via Suzuki–Miyaura and direct coupling methods in good to quantitative yields [1]. The target compound, bearing a single bromine at position 7 in conjunction with the pre-installed 4-sulfonamide, uniquely enables sequential, chemoselective diversification. In contrast, the non-halogenated analog N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-42-9) lacks a functionalizable halide and cannot participate in these modular C–C bond-forming transformations without prior, non-trivial C–H activation .

Cross-coupling Suzuki–Miyaura Buchwald–Hartwig C–C bond formation Building block

Molecular Weight Differential and Its Impact on Pharmacokinetic Parameter Space

The bromine substitution adds approximately 79 atomic mass units relative to the non-halogenated scaffold. The target compound has a molecular weight of 350.25 g/mol, compared with 271.36 g/mol for N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-42-9), representing a 29% mass increase . This increase alters the compound's position in chemical space: it shifts the molecule from a region associated with better fragment-like properties (MW < 300) into the lead-like space (MW 300–500), while remaining below the typical oral drug limit of 500 Da.

Molecular weight Physicochemical profile Lead-likeness Permeability

Amine Substituent Bulk and Conformational Effects: N,N-Diethyl vs. N,N-Bis(2-chloroethyl) and Primary Sulfonamide

Among 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide derivatives, the sulfonamide N-substituent exerts significant control over physicochemical properties. The target compound carries N,N-diethyl groups, whereas a closely related catalog analog bears N,N-bis(2-chloroethyl) substituents (CAS 123708-36-1), with a substantially higher molecular weight of 419.1 g/mol [1]. The diethyl substituent provides intermediate steric bulk that is less than bis(2-chloroethyl) but greater than the primary sulfonamide 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide (CAS 41512-11-2, MW = 294.2 g/mol), which offers hydrogen-bond donor capacity (2 HBD) absent in the tertiary sulfonamide .

Sulfonamide SAR N-substitution Steric bulk Solubility

Benzothiadiazole Sulfonamide Class as Carbonic Anhydrase Inhibitors: Biological Target Engagement Potential

Benzothiadiazole sulfonamides constitute a validated pharmacophore class for carbonic anhydrase (CA) inhibition. The sulfonamide group coordinates to the catalytic zinc ion in the CA active site, a mechanism conserved across benzothiadiazole-4-sulfonamide derivatives [1]. While no isoform-specific Ki data are yet published for the target compound itself, the primary sulfonamide analog 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide has been noted in the patent literature as exhibiting exceptional inhibitory activity against human carbonic anhydrase isoforms . The target compound's tertiary N,N-diethylsulfonamide requires metabolic or chemical dealkylation to liberate the zinc-binding primary sulfonamide, positioning it as a potential prodrug or latent inhibitor with pharmacokinetic properties distinct from directly active primary sulfonamides.

Carbonic anhydrase Enzyme inhibition Sulfonamide pharmacophore Drug target

Bromine as an Amine-Displaceable Leaving Group: Unique Synthetic Versatility of 7-Bromo-Benzothiadiazole-4-sulfonamides

In amides of 7-bromobenzo[2,1,3]thiadiazole-4-sulfonic acid and the corresponding 4-ethylsulfonyl derivative, the bromine atom is readily replaced by amine nucleophiles, as demonstrated in the foundational synthesis paper for this compound class [1]. This nucleophilic aromatic substitution (SNAr) reactivity is a direct consequence of the electron-withdrawing character of both the benzothiadiazole core and the sulfonyl/sulfonamide substituent, which activate the 7-position for displacement. This dual reactivity—the bromine serving both as a cross-coupling partner (under Pd catalysis) and as an SNAr leaving group—is not available from non-halogenated or alternative halogen analogs, providing orthogonal diversification pathways from a single building block.

Nucleophilic aromatic substitution Amine displacement Synthetic intermediate Derivatization

Optimal Application Scenarios for 7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide Based on Quantitative Differentiation Evidence


Modular Building Block for π-Extended Fluorescent Probe Libraries via Sequential Cross-Coupling

The 7-bromo substituent serves as a Pd-catalyzed cross-coupling handle, enabling Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling to install aryl, heteroaryl, amine, or alkyne groups. This creates donor–acceptor architectures exploiting the electron-accepting BTD core, a well-established strategy for tuning emission wavelengths into the visible or near-IR region [1]. The pre-installed N,N-diethylsulfonamide at the 4-position provides solubility and blocks metabolic liabilities at that position, while the bromine at position 7 serves as the sole diversification point—a cleaner synthetic profile than 4,7-dibromo-BTD, which requires statistical or sequential coupling control. This scaffold is directly aligned with the BTD fluorescent probe paradigm described by Neto and co-workers [2].

Carbonic Anhydrase Inhibitor Prodrug Candidate with Tunable Pharmacokinetics

The tertiary N,N-diethylsulfonamide group cannot directly coordinate the catalytic zinc ion in carbonic anhydrase isoforms, differentiating this compound from primary sulfonamide CA inhibitors. However, this property can be strategically exploited: the N,N-diethylsulfonamide serves as a latent (prodrug) form that may undergo metabolic N-dealkylation in vivo to generate the active primary sulfonamide species [1]. Combined with the higher LogP (3.21 vs. 2.80 for the non-brominated analog), this compound may exhibit altered tissue distribution and oral absorption relative to directly active primary sulfonamides, offering a differentiated pharmacokinetic profile for CA-targeting programs.

Dual-Reactivity Synthetic Intermediate: Orthogonal SNAr and Cross-Coupling Diversification

The electron-deficient benzothiadiazole core activates the 7-bromo position for nucleophilic aromatic substitution (SNAr) by amines, while the same C–Br bond also undergoes oxidative addition with Pd(0) catalysts for cross-coupling. This orthogonal reactivity—demonstrated in the foundational synthesis paper for this compound class [1]—allows the same building block to be diversified through two mechanistically distinct pathways. For medicinal chemistry groups requiring rapid analog generation, this dual reactivity reduces the number of distinct building blocks needed in the inventory and enables late-stage diversification strategies not possible with non-halogenated or alternative halogen analogs.

Physicochemical Property-Matched Scaffold for Lead-like Chemical Library Design

With a molecular weight of 350.25 g/mol (lead-like space), LogP of 3.21, zero hydrogen-bond donors, and a polar surface area conferred by the sulfonamide and BTD core, this compound occupies a well-defined property niche [1]. It sits between fragment-like non-halogenated analogs (MW ~271) and heavier bis-functionalized derivatives such as the bis(2-chloroethyl) analog (MW ~419). For library designers, this compound provides predictable property shifts—bromination adds ~79 Da and ~0.4 LogP units—enabling rational scaffold progression while maintaining lead-like physicochemical parameters.

Quote Request

Request a Quote for 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.